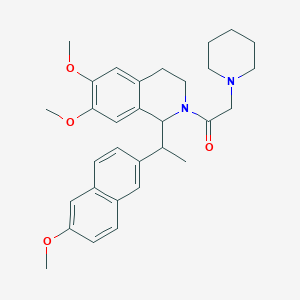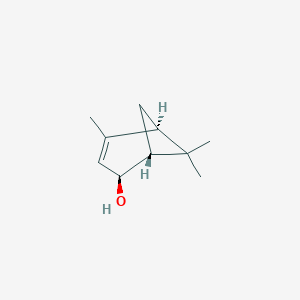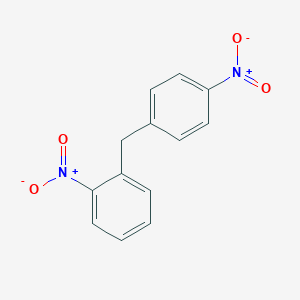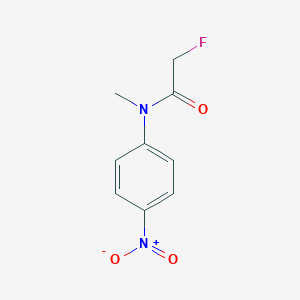
2-fluoro-N-methyl-N-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetanilide, 2-fluoro-N-methyl-4’-nitro- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the N-position, and a nitro group at the 4’-position on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-fluoro-N-methyl-4’-nitro- typically involves the nitration of a precursor acetanilide compound. The nitration process can be carried out using mixed nitric and sulfuric acids, which favor para-substitution on the aromatic ring . Another method involves the use of acetyl nitrate or nitronium tetrafluoroborate, which can lead to ortho-substitution .
Industrial Production Methods
Industrial production methods for Acetanilide, 2-fluoro-N-methyl-4’-nitro- are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimization for yield and purity.
化学反应分析
Types of Reactions
Acetanilide, 2-fluoro-N-methyl-4’-nitro- can undergo various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Nitration: Mixed nitric and sulfuric acids, acetyl nitrate, nitronium tetrafluoroborate.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin and hydrochloric acid.
Substitution: Halogenation using halogens or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields dinitroacetanilides, while reduction can produce corresponding amines .
科学研究应用
Acetanilide, 2-fluoro-N-methyl-4’-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in studying the effects of nitro and fluoro substituents on biological activity.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of Acetanilide, 2-fluoro-N-methyl-4’-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and binding affinity to target proteins.
相似化合物的比较
Similar Compounds
Acetanilide: The parent compound without the fluoro and nitro substituents.
4’-Nitro-2’-(trifluoromethyl)acetanilide: A similar compound with a trifluoromethyl group instead of a single fluorine atom.
N-Phenylacetamide: Another related compound with different substituents.
Uniqueness
Acetanilide, 2-fluoro-N-methyl-4’-nitro- is unique due to the specific combination of fluoro, methyl, and nitro groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
10016-09-8 |
|---|---|
分子式 |
C9H9FN2O3 |
分子量 |
212.18 g/mol |
IUPAC 名称 |
2-fluoro-N-methyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9FN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3 |
InChI 键 |
IKWVBWXAHHTTCR-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CF |
规范 SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CF |
Key on ui other cas no. |
10016-09-8 |
同义词 |
2-Fluoro-N-methyl-4'-nitroacetanilide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



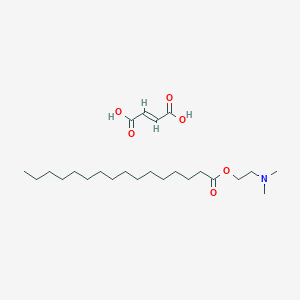
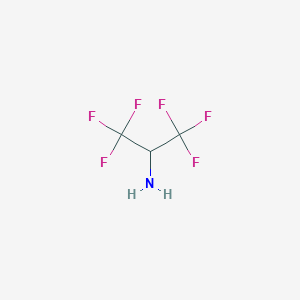
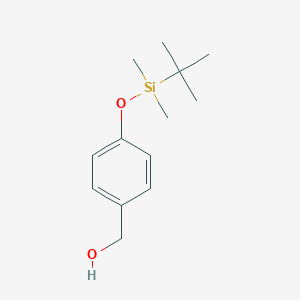
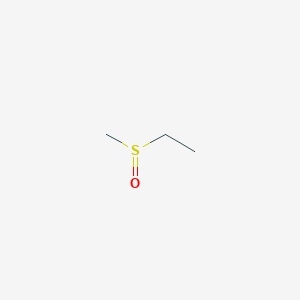
![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
